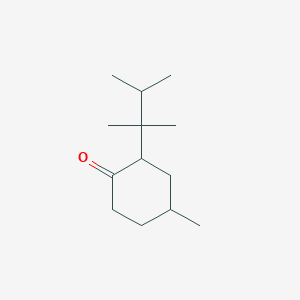
2-(2,3-dimethylbutan-2-yl)-4-methylcyclohexan-1-one
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
2-(2,3-dimethylbutan-2-yl)-4-methylcyclohexan-1-one is an organic compound with a complex structure that includes a cyclohexanone ring substituted with a 2,3-dimethylbutan-2-yl group and a methyl group
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 2-(2,3-dimethylbutan-2-yl)-4-methylcyclohexan-1-one typically involves the alkylation of cyclohexanone derivatives. One common method is the Friedel-Crafts alkylation, where cyclohexanone is reacted with 2,3-dimethylbutan-2-yl chloride in the presence of a Lewis acid catalyst such as aluminum chloride. The reaction is carried out under anhydrous conditions to prevent hydrolysis of the catalyst.
Industrial Production Methods
Industrial production of this compound may involve similar alkylation reactions but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and advanced purification techniques such as distillation and recrystallization.
化学反应分析
Types of Reactions
2-(2,3-dimethylbutan-2-yl)-4-methylcyclohexan-1-one can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents like potassium permanganate or chromium trioxide, leading to the formation of carboxylic acids or ketones.
Reduction: Reduction reactions using agents like lithium aluminum hydride or sodium borohydride can convert the ketone group to an alcohol.
Substitution: Halogenation reactions can introduce halogen atoms into the molecule, typically at the methyl or cyclohexane ring positions.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Lithium aluminum hydride in dry ether.
Substitution: Bromine or chlorine in the presence of a catalyst like iron(III) chloride.
Major Products
Oxidation: Carboxylic acids or diketones.
Reduction: Alcohols.
Substitution: Halogenated derivatives.
科学研究应用
2-(2,3-dimethylbutan-2-yl)-4-methylcyclohexan-1-one has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Medicine: Investigated for its potential pharmacological properties.
Industry: Used in the production of specialty chemicals and materials.
作用机制
The mechanism of action of 2-(2,3-dimethylbutan-2-yl)-4-methylcyclohexan-1-one depends on its interaction with various molecular targets. In biological systems, it may interact with enzymes or receptors, altering their activity. The exact pathways and targets would depend on the specific application and context of use.
相似化合物的比较
Similar Compounds
2,3-Dimethylbutan-2-yl derivatives: Compounds with similar alkyl groups but different core structures.
Cyclohexanone derivatives: Compounds with various substituents on the cyclohexanone ring.
Uniqueness
2-(2,3-dimethylbutan-2-yl)-4-methylcyclohexan-1-one is unique due to the specific combination of its substituents, which confer distinct chemical and physical properties. This uniqueness makes it valuable for specific applications where other similar compounds may not be suitable.
生物活性
2-(2,3-Dimethylbutan-2-yl)-4-methylcyclohexan-1-one is a complex organic compound that has garnered attention for its potential biological activities. Its structure includes a cyclohexanone framework, which is known to exhibit various pharmacological properties. This article aims to explore the biological activity of this compound, supported by data tables, case studies, and research findings.
- Molecular Formula : C13H24O
- Molecular Weight : 196.33 g/mol
- CAS Number : 4736-45-2
The biological activity of this compound is primarily attributed to its interaction with specific molecular targets within biological systems. The compound may exert its effects through the following mechanisms:
- Enzyme Inhibition : It may inhibit enzymes involved in inflammatory pathways, thereby reducing inflammation and pain.
- Receptor Modulation : The compound could interact with various receptors, altering their activity and leading to diverse biological effects.
Biological Activity Overview
Research has indicated that this compound possesses several biological activities:
Anti-inflammatory Effects
Studies have shown that compounds similar to this compound can significantly reduce inflammation in animal models. For instance, a related compound demonstrated the ability to decrease paw edema and inflammatory markers in mice subjected to complete Freund's adjuvant (CFA) induced arthritis .
Analgesic Properties
The analgesic properties of this compound are noteworthy. In experimental setups, it has been observed to alleviate pain responses in models of acute and chronic pain. This effect is likely linked to its anti-inflammatory action.
Data Table: Biological Activities
Case Studies
- Anti-inflammatory Study : A study investigating the effects of a related compound on CFA-induced inflammation showed significant reductions in paw swelling and inflammatory cytokines such as TNF-α and NF-κB in treated mice compared to controls. This suggests a potential therapeutic application for managing inflammatory diseases .
- Analgesic Assessment : In another study, the analgesic effects were evaluated using various pain models. The compound exhibited a dose-dependent reduction in pain sensitivity, indicating its potential as an analgesic agent .
属性
IUPAC Name |
2-(2,3-dimethylbutan-2-yl)-4-methylcyclohexan-1-one |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H24O/c1-9(2)13(4,5)11-8-10(3)6-7-12(11)14/h9-11H,6-8H2,1-5H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SXIUIPPKUPTKJE-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CCC(=O)C(C1)C(C)(C)C(C)C |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H24O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
196.33 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。













